molecular formula C10H12O2 B13687353 3-Methoxy-2,6-dimethylbenzaldehyde

3-Methoxy-2,6-dimethylbenzaldehyde

Cat. No.: B13687353
M. Wt: 164.20 g/mol
InChI Key: ZQUPZNYHVCUOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2,6-dimethylbenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, characterized by the presence of methoxy and dimethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-2,6-dimethylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 3,5-dimethylphenol using titanium tetrachloride and dichloromethyl methyl ether in dichloromethane. The reaction is carried out at -78°C for 30 minutes, followed by warming to 0°C for 1 hour .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: 3-Methoxy-2,6-dimethylbenzoic acid.

    Reduction: 3-Methoxy-2,6-dimethylbenzyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,6-dimethylbenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2,6-dimethylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and research applications.

Properties

IUPAC Name

3-methoxy-2,6-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-5-10(12-3)8(2)9(7)6-11/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUPZNYHVCUOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.